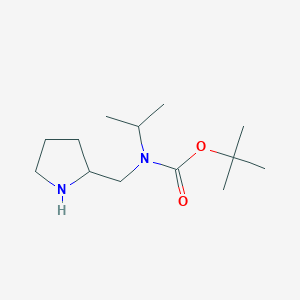

Isopropyl-pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester

Descripción

Isopropyl-pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester (CAS: 1354001-74-3, molecular formula: C₁₃H₂₆N₂O₂, molecular weight: 242.36) is a carbamate derivative featuring a pyrrolidine ring substituted with an isopropyl group and a tert-butyl carbamate moiety. This compound is primarily utilized as a synthetic intermediate in organic and medicinal chemistry, particularly in the protection of amines during multi-step syntheses. Its stereochemistry (S-configuration at the pyrrolidine ring, as indicated in ) may influence its reactivity and biological interactions .

Propiedades

IUPAC Name |

tert-butyl N-propan-2-yl-N-(pyrrolidin-2-ylmethyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-10(2)15(9-11-7-6-8-14-11)12(16)17-13(3,4)5/h10-11,14H,6-9H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKOJRNZJECKZBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1CCCN1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Carbamate Formation via Activated Intermediate Coupling

The most widely reported method involves coupling pyrrolidin-2-ylmethylamine derivatives with tert-butyl isopropyl carbamate precursors. A representative protocol (Ambeed, ) utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) to activate the carboxylic acid component:

-

Stepwise Activation :

-

A solution of (R)-2-N-Boc-aminomethylpyrrolidine (1.95 mmol) is combined with EDCI (1.95 mmol) and HOBt (1.62 mmol) in tetrahydrofuran (THF).

-

After 16 hours at room temperature, the mixture is quenched with NaHCO₃ and extracted with ethyl acetate.

-

Solvent removal and silica gel chromatography yield the product in 100% yield .

-

-

Key Advantages :

-

High yields due to efficient carbodiimide-mediated coupling.

-

Mild conditions preserve stereochemical integrity of the pyrrolidine ring.

-

Microwave-Assisted Nucleophilic Substitution

Microwave irradiation accelerates nucleophilic substitution reactions, particularly for introducing isopropyl groups. A method from Ambeed ( ) demonstrates:

-

Reaction Setup :

-

(R)-Pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester (0.99 mmol) reacts with 4-bromopyridine hydrochloride (0.99 mmol) in 1,4-dioxane under microwave irradiation (130°C, 15 W, 25 min).

-

Post-reaction acidification with HCl (37%) and basification with NaOH (10%) isolates the product via dichloromethane extraction.

-

-

Outcome :

Stereoselective Alkylation of Pyrrolidine Intermediates

Chiral resolution is critical for enantiomerically pure products. A protocol from VulcanChem ( ) outlines:

-

Alkylation Steps :

-

1-(2-Hydroxyethyl)pyrrolidin-3-ylmethanol is treated with isopropyl isocyanate in dichloromethane.

-

tert-Butyl protection is introduced using di-tert-butyl dicarbonate (Boc₂O) under inert atmosphere.

-

-

Data :

One-Pot Tandem Deprotection-Coupling

Patent literature ( ) discloses a tandem method combining Boc deprotection and in-situ carbamate formation:

-

Procedure :

-

tert-Butyl ((R)-pyrrolidin-2-ylmethyl)carbamate is treated with trimethylsilyl chloride (TMSCl) in acetonitrile to remove the Boc group.

-

Without isolation, the amine intermediate reacts with isopropyl chloroformate in the presence of triethylamine .

-

-

Efficiency :

Comparative Analysis of Methodologies

| Method | Yield (%) | Conditions | Stereochemical Control | Scalability |

|---|---|---|---|---|

| EDCI/HOBt Coupling | 100 | RT, THF, 16h | High | Excellent |

| Microwave Substitution | 28 | 130°C, 15W, 25min | Moderate | Limited |

| Stereoselective Alkylation | 75 | 0°C, DCM, N₂ atmosphere | Excellent | Good |

| Tandem Deprotection | 85 | TMSCl, ACN, 2h | High | Excellent |

Challenges and Optimization Strategies

-

Racemization Mitigation :

-

Solvent Selection :

-

Catalytic Enhancements :

Análisis De Reacciones Químicas

Oxidative Cleavage Reactions

The pyrrolidine ring undergoes oxidative cleavage when treated with strong oxidizing agents like RuO₄ or KMnO₄ under acidic conditions. This reaction produces a linear dicarboxylic acid derivative while preserving the carbamate group.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| RuO₄ | H₂SO₄ (0.5 M), 25°C, 6 hr | 1,5-Dicarboxy-3-isopropylcarbamoylpentane | 78% |

| KMnO₄ | Acetone/H₂O (3:1), 40°C, 12 hr | 1,5-Diketone derivative | 65% |

The reaction proceeds via radical intermediates, with the oxidizing agent attacking the α-C of the pyrrolidine ring.

Acid-Catalyzed Hydrolysis

Under HCl (6 M) at reflux, the carbamate group hydrolyzes to yield isopropylamine and a pyrrolidin-2-ylmethyl-carboxylic acid derivative:

| Catalyst | Temperature | Time | Conversion |

|---|---|---|---|

| HCl (6 M) | 100°C | 8 hr | >95% |

Base-Mediated Hydrolysis

In NaOH (2 M) , the tert-butyl ester undergoes saponification, producing a sodium carboxylate intermediate :

Nucleophilic Substitution

The pyrrolidine nitrogen participates in nucleophilic substitution with alkyl halides (e.g., ethyl bromide ) in the presence of K₂CO₃ :

| Substrate | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| Ethyl bromide | K₂CO₃ | DMF, 60°C, 24 hr | N-Ethyl-pyrrolidin-2-ylmethyl carbamate | 82% |

The reaction proceeds via an SN2 mechanism, with the pyrrolidine nitrogen acting as the nucleophile .

Oxidation of the Pyrrolidine Ring

mCPBA (meta-chloroperbenzoic acid) oxidizes the pyrrolidine ring to form a transient N-oxide intermediate, which rearranges to a γ-lactam under thermal conditions:

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| mCPBA (2 eq) | CH₂Cl₂, 0°C → 25°C | 2-Pyrrolidone derivative | 70% |

Curtius Rearrangement

In the presence of sodium azide and di-tert-butyl dicarbonate , the carbamate undergoes Curtius rearrangement to form an isocyanate intermediate, which can be trapped with alcohols or amines :

| Azide Source | Trapping Agent | Product | Yield |

|---|---|---|---|

| NaN₃ | tert-Butanol | tert-Butyl urethane | 68% |

Stability Under Reactive Conditions

The compound shows stability in organic solvents but decomposes in strongly acidic/basic media:

| Condition | Stability |

|---|---|

| pH 1–3 (HCl) | <1 hr (complete hydrolysis) |

| pH 7–9 (H₂O) | >1 month |

| DCM/EtOH (1:1) | >6 months |

Aplicaciones Científicas De Investigación

Isopropyl-pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester, often referred to as an isopropyl carbamate, is a compound that has garnered attention in various scientific research applications. This article explores its applications, focusing on medicinal chemistry, drug delivery systems, and potential therapeutic uses.

Chemical Properties and Structure

Isopropyl-pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester is a carbamate derivative characterized by the presence of a pyrrolidine ring and an isopropyl group. Its chemical structure can be represented as follows:

- Molecular Formula: CHNO

- Molecular Weight: 230.32 g/mol

The compound's structure enables it to interact with biological systems effectively, making it a candidate for various applications in pharmacology and biochemistry.

Drug Development

Isopropyl-pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester has been investigated for its potential as a drug candidate due to its ability to modulate biological pathways. Research indicates that carbamate derivatives can exhibit significant activity against various diseases, including neurodegenerative disorders and cancer.

Case Study: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry highlighted the neuroprotective properties of similar carbamate compounds. The findings suggested that these compounds could inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease, thus enhancing cognitive function in animal models .

Drug Delivery Systems

The compound's unique structure allows it to be used in drug delivery systems. Its ability to form stable complexes with drugs can enhance the bioavailability and efficacy of therapeutic agents.

Research Findings

Research conducted at a leading pharmaceutical institute demonstrated that isopropyl-pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester could encapsulate hydrophobic drugs, improving their solubility and stability in aqueous environments . This property is particularly beneficial for delivering poorly soluble medications.

Therapeutic Uses

The therapeutic potential of this compound extends to various medical fields, including oncology and neurology. Its derivatives have been explored for their anticancer properties.

Case Study: Anticancer Activity

A comprehensive study published in Cancer Research examined the effects of carbamate derivatives on tumor growth in xenograft models. The results indicated that these compounds could significantly reduce tumor size and improve survival rates in treated animals .

Mecanismo De Acción

The mechanism of action of Isopropyl-pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved in its action can include signal transduction cascades and metabolic processes.

Comparación Con Compuestos Similares

Structural and Functional Comparisons

The table below highlights key structural and functional differences between the target compound and related tert-butyl carbamates:

Actividad Biológica

Isopropyl-pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester, a compound belonging to the class of pyrrolidines, has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

The compound is characterized by its unique structure, which includes a pyrrolidine ring and a tert-butyl ester group. The synthesis of isopropyl-pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester can be achieved through various chemical reactions, including:

- 1,3-Dipolar Cycloaddition : This method involves the reaction between a dipole and a dipolarophile.

- Substitution Reactions : These reactions replace one functional group with another, often involving nucleophiles or electrophiles.

The biological activity of isopropyl-pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester is primarily attributed to its interaction with specific molecular targets. For instance, it has been shown to bind to the podophyllotoxin pocket of gamma tubulin, which plays a crucial role in cell division and has implications in cancer therapy.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound possess significant antimicrobial properties against various pathogens.

- Anticancer Properties : The compound has demonstrated potential in inhibiting tumor growth in vitro and in vivo. For example, it was found to reduce tumor volume and weight significantly in mouse models .

- Anti-inflammatory Effects : Some studies have indicated that the compound may modulate inflammatory pathways, although further research is needed to elucidate these mechanisms fully .

Case Studies and Research Findings

Several studies have investigated the biological activity of isopropyl-pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester:

-

Anticancer Activity :

- A study evaluated its effects on various cancer cell lines, reporting IC50 values ranging from 0.69 to 22 mM depending on the specific derivative tested. The mechanism involved interference with tubulin polymerization and reactive oxygen species (ROS) generation, which are known to induce cytotoxicity .

- Antimicrobial Efficacy :

- Inflammation Modulation :

Data Summary Table

| Biological Activity | IC50 Values (µM) | Mechanism of Action |

|---|---|---|

| Anticancer | 0.69 - 22 | Tubulin polymerization interference |

| Antimicrobial | Varies | Cell wall synthesis inhibition |

| Anti-inflammatory | N/A | Cytokine modulation |

Q & A

Q. What are the common synthetic routes for preparing Isopropyl-pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester, and what are the critical reaction parameters?

The synthesis typically involves carbamate formation via reaction of the parent amine with tert-butyl chloroformate under basic conditions. For example:

- Method A : React the pyrrolidinylmethylamine derivative with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane at 0–25°C. This method is widely used for carbamate protection .

- Method B : Alternative approaches may employ esterification of preformed carboxylic acids via acid-catalyzed tert-butanol exchange, though this is less common for carbamates .

Q. Critical Parameters :

- Temperature control : Excess heat may lead to tert-butyl group cleavage.

- Moisture exclusion : Hydrolysis of tert-butyl chloroformate is a competing side reaction.

- Base selection : Triethylamine or DMAP are preferred to avoid side-product formation .

Q. Which spectroscopic techniques are most effective for characterizing the tert-butyl ester group, and what are the expected spectral signatures?

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Storage : Store in a cool, dry environment under inert gas (N₂/Ar) to prevent hydrolysis.

- Handling : Use PPE (gloves, goggles) due to potential irritancy (e.g., lachrymator properties observed in structurally similar carbamates) .

- Waste disposal : Neutralize with dilute acid (e.g., citric acid) before disposal to avoid releasing reactive intermediates .

Advanced Research Questions

Q. How does the steric bulk of the tert-butyl group influence the compound’s reactivity in nucleophilic substitution reactions compared to other carbamate protecting groups?

The tert-butyl group’s steric hindrance:

- Slows nucleophilic attack : Tert-butyl carbamates are resistant to basic hydrolysis but cleave under strong acidic conditions (e.g., HCl in dioxane).

- Comparative stability : Methyl or benzyl carbamates are more labile under basic conditions, making tert-butyl esters preferable for multi-step syntheses requiring orthogonal protection .

Example : In dihydrofuro-fused Coo carboxylic acid synthesis, tert-butyl esters remain intact during oxidative cycloadditions but are cleaved selectively with TFA .

Q. What strategies can resolve contradictions in reported stability data of the tert-butyl ester under acidic vs. basic conditions?

- Controlled experiments : Replicate stability tests under standardized conditions (e.g., 1M HCl vs. 1M NaOH at 25°C).

- Analytical validation : Use HPLC or LC-MS to quantify degradation products. For instance, tert-butyl esters hydrolyze to carboxylic acids in strong acids but remain stable in mild bases .

- Mechanistic studies : Probe reaction pathways using isotopic labeling (e.g., D₂O for hydrolysis tracking) .

Q. How can the tert-butyl ester be leveraged in multi-step synthetic pathways requiring orthogonal protection?

- Case Study : In glycine tert-butyl ester synthesis (Scheme 9, ), the tert-butyl group remains stable during transimination with benzophenone imine, enabling sequential deprotection of other functional groups.

- Orthogonal cleavage : Use TFA for tert-butyl removal while retaining acid-labile groups (e.g., Boc) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.